molecular formula C23H22N2O4S B2599776 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide CAS No. 922447-80-1

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide

Cat. No.: B2599776
CAS No.: 922447-80-1
M. Wt: 422.5
InChI Key: RIUZTXQDSNBHFV-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzo[d]thiazole ring, a furan ring, and a dimethoxybenzamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.

    Attachment of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

    Formation of the dimethoxybenzamide moiety: This step involves the reaction of 3,4-dimethoxybenzoic acid with an amine derivative to form the benzamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the respective functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, nitriles, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(phenylmethyl)-3,4-dimethoxybenzamide
  • N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3,4-dimethoxybenzamide

Uniqueness

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide is unique due to the presence of both the furan ring and the dimethoxybenzamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-14-7-10-20-21(15(14)2)24-23(30-20)25(13-17-6-5-11-29-17)22(26)16-8-9-18(27-3)19(12-16)28-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUZTXQDSNBHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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